1-(Buta-2,3-dien-2-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene is an organic compound characterized by the presence of a butadienyl group attached to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene typically involves the reaction of 4-fluorobenzene with butadiene under specific conditions. One common method is the Diels-Alder reaction, where 4-fluorobenzene acts as the dienophile and butadiene as the diene. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene may involve large-scale Diels-Alder reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadienyl group into a saturated alkyl chain.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing the butadienyl group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated alkylbenzenes.
Substitution: Fluorine-substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene involves its interaction with specific molecular targets. The butadienyl group can undergo cycloaddition reactions, forming covalent bonds with other molecules. The fluorine atom on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Butadien-2-yl)-1,1,2,2,2-pentamethyldisilane
- 2-(2,3-Butadien-2-yl)pyridine
- (4-Iodo-2,3-butadien-2-yl)benzene
Uniqueness
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene is unique due to the presence of both a butadienyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form diverse chemical bonds, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
221312-24-9 |
---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3 |
InChI Key |
KYTUTKUVSBTLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.